molecular formula C6H14N2 B145720 1-(2-Aminoethyl)pyrrolidine CAS No. 7154-73-6

1-(2-Aminoethyl)pyrrolidine

Cat. No.: B145720
CAS No.: 7154-73-6
M. Wt: 114.19 g/mol
InChI Key: WRXNJTBODVGDRY-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyrrolidine (CAS: 7154-73-6) is a heterocyclic amine with the molecular formula C₆H₁₄N₂ (Figure 1). It consists of a pyrrolidine ring (a five-membered saturated nitrogen-containing ring) linked to a primary amine group via a two-carbon chain. This structural motif grants the compound versatility in coordination chemistry and medicinal applications.

Preparation Methods

1-(2-Aminoethyl)pyrrolidine can be synthesized through several methods:

Chemical Reactions Analysis

1-(2-Aminoethyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

Coordination Chemistry

1-(2-Aminoethyl)pyrrolidine serves as a nitrogen donor ligand in the synthesis of metal complexes. Its ability to coordinate with transition metals has been extensively studied.

Case Study: Palladium(II) and Platinum(II) Complexes

A study synthesized four novel palladium(II) and platinum(II) complexes using this compound as a ligand. These complexes were characterized through various methods including spectroscopic and thermal analyses, as well as X-ray crystallography. The complexes demonstrated stability at high temperatures and exhibited inhibitory effects on human serum paraoxonase1 enzyme activity, suggesting potential therapeutic applications in enzyme inhibition .

Complex Metal Ligand Inhibition Mechanism
Pd(2-amepyr)₂Palladium(II)This compoundCompetitive inhibition
Pd(2-amepyr)₂Palladium(II)This compoundNon-competitive inhibition

Medicinal Chemistry

The compound has been explored for its potential in drug development, particularly in the context of activating glucokinase, an important enzyme in glucose metabolism.

Case Study: Glucokinase Activator

Research indicated that derivatives of this compound could act as glucokinase activators, which are beneficial for treating conditions like hyperglycemia and diabetes. The activation mechanism involves enhancing the enzyme's activity, thereby improving glucose uptake and metabolism .

Synthesis of Novel Compounds

This compound is also employed as a precursor in the synthesis of various heterocyclic compounds.

Case Study: Thiazolidin-4-ones and Thiazinan-4-ones

A study reported the synthesis of thiazolidin-4-ones and thiazinan-4-ones from this compound. These compounds showed promise in biological assays, indicating their potential utility in pharmaceutical applications .

Material Science

The compound's unique structural properties make it suitable for developing new materials with specific functionalities.

Thermal Studies

Thermal studies involving nickel(II) complexes of this compound revealed insights into their stability and potential applications in material science. The flexibility of the cyclic structure allows for diverse coordination geometries, which can be tailored for specific applications .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrrolidine involves its interaction with molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

1-(2-Aminoethyl)pyrrolidine belongs to a class of N-(2-aminoethyl) heterocyclic amines, which includes analogs like 1-(2-aminoethyl)piperidine (piperidine ring) and 4-(2-aminoethyl)morpholine (morpholine ring with an oxygen atom). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Structure Key Features Applications Biological Activity
This compound Pyrrolidine + NH₂CH₂CH₂- - Five-membered ring
- High basicity due to primary amine
- AChE inhibitor synthesis
- Nickel coordination polymers
IC₅₀ values: 6a (hippocampus AChE: 0.89 μM), 6k (0.92 μM)
1-(2-Aminoethyl)piperidine Piperidine (six-membered ring) + NH₂CH₂CH₂- - Larger ring size
- Increased lipophilicity
- Antitubercular scaffold (d-21)
- Nickel complex synthesis
Moderate activity against M. tuberculosis (hit rate: 18/100)
4-(2-Aminoethyl)morpholine Morpholine (O-containing ring) + NH₂CH₂CH₂- - Oxygen atom enhances polarity
- Reduced basicity vs. pyrrolidine analog
- Cyclophosphazene derivatives for antimicrobial studies Limited direct data; structural modifications enhance DNA interaction in derivatives
Pyrrolidine Basic five-membered ring - No aminoethyl side chain - MAO P3 substrate (oxidized)
- Building block for alkaloids
Oxidized by MAO P3 (relative rate: 75% vs. reference)

Key Differences and Research Findings:

Biological Activity: AChE Inhibition: Derivatives of this compound (e.g., thiazinan-4-one 6a) show potent AChE inhibition (IC₅₀: 0.89 μM in rat hippocampus), outperforming many piperidine-based analogs in the same study. Antitubercular Activity: Both this compound (d-50) and 1-(2-aminoethyl)piperidine (d-21) were hits in TB screens, but the latter showed a higher hit rate (18 vs. 1).

Coordination Chemistry: Nickel(II) complexes of this compound exhibit isomerism (trans vs. cis), whereas piperidine and morpholine analogs form only trans isomers under similar conditions. The pyrrolidine derivative’s smaller ring size may contribute to tighter metal-ligand bonding, influencing thermal stability.

Synthetic Utility: this compound reacts with substituted benzaldehydes and mercaptocarboxylic acids to yield thiazolidin-4-ones in moderate to good yields (45–78%), a reactivity shared with piperidine analogs but with differing electronic effects due to ring size.

Biological Activity

1-(2-Aminoethyl)pyrrolidine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrrolidine ring substituted with an aminoethyl group. Its structural formula can be represented as follows:

C6H13N2\text{C}_6\text{H}_{13}\text{N}_2

This configuration allows for unique interactions with biological targets, influencing its reactivity and biological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions, while the pyrrolidine ring contributes to the compound's stability and overall reactivity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Acetylcholinesterase Inhibition : A study highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. Compounds derived from this structure demonstrated varying degrees of AChE inhibition, with some showing promising low IC50 values in vitro .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of this compound can exhibit significant antitumor activity .
  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, indicating potential applications in combating bacterial infections.

Case Study 1: Acetylcholinesterase Inhibition

In a study conducted on Wistar rats, several compounds derived from this compound were synthesized and screened for AChE inhibitory activity. The results indicated that two specific compounds had IC50 values of 5.20 µM and 4.46 µM in the hippocampus, demonstrating strong inhibitory effects .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis of novel thiazolidin-4-ones using this compound as a precursor. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity. The study emphasized the importance of the pyrrolidine scaffold in enhancing anticancer activity .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
This compoundContains an aminoethyl groupSimpler structure; less steric hindrance
1-(3-Aminopropyl)pyrrolidinePropyl instead of ethylPotentially different pharmacokinetics
N,N-DimethylpyrrolidineDimethyl substitution on nitrogenIncreased lipophilicity; altered receptor interactions

This table illustrates how variations in side chains and functional groups can significantly influence the biological activity and pharmacological properties of similar compounds.

Q & A

Q. Basic: What are the common synthetic routes for preparing 1-(2-Aminoethyl)pyrrolidine and its metal complexes?

This compound is synthesized via nucleophilic substitution or condensation reactions involving pyrrolidine derivatives. A key application is in preparing nickel(II) complexes, such as trans- and cis-[NiL₂(NCS)₂] (where L = this compound). These complexes are synthesized by reacting the ligand with nickel thiocyanate in a solvent like acetonitrile, followed by crystallization and structural validation via X-ray diffraction . Thermal stability studies (e.g., thermogravimetric analysis) are critical to assess decomposition pathways and isomer stability .

Q. Basic: How is the purity and structural integrity of this compound verified in laboratory settings?

Purity is confirmed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural integrity is validated via nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, and mass spectrometry (ESI-HRMS) for molecular weight confirmation. For metal complexes, elemental analysis ensures stoichiometric ratios, while infrared (IR) spectroscopy identifies coordination modes (e.g., NCS⁻ bonding in nickel complexes) .

Q. Advanced: What experimental approaches are used to analyze the cis and trans isomerism in nickel(II) complexes of this compound?

Cis/trans isomerism in complexes like [NiL₂(NCS)₂] is distinguished using single-crystal X-ray diffraction (SC-XRD), which reveals spatial arrangements of ligands and bond angles. Diffraction data show that trans-isomers exhibit linear N–Ni–N geometries, while cis-isomers display bent configurations. Spectroscopic methods, such as UV-Vis, complement structural analysis: trans-isomers absorb at higher wavelengths due to ligand-field splitting differences. Thermal studies further differentiate isomers, as cis configurations often exhibit lower decomposition temperatures .

Q. Advanced: How does this compound facilitate the formation of one-dimensional coordination polymers, and what techniques characterize their structural properties?

The ligand’s bifunctional design (amine and pyrrolidine groups) enables bridging between metal centers. For example, in the polymer [(μN,S-NCS)₂{Ni(ampy)}]n, the ligand coordinates nickel via the amine group, while thiocyanate (NCS⁻) bridges adjacent metals. SC-XRD reveals the polymer’s helical or linear topology. Powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM) assess crystallinity and morphology. Magnetic susceptibility measurements elucidate exchange interactions between metal centers, critical for applications in molecular magnetism .

Q. Advanced: How do solvent and counterion choices influence the structural diversity of this compound complexes?

Solvents like acetonitrile favor trans-isomer formation due to their low dielectric constants, while polar solvents (e.g., water) stabilize cis configurations. Counterions (e.g., ClO₄⁻ vs. NCS⁻) modulate solubility and lattice packing. For instance, perchlorate ions in NiL₂(CH₃CN)₂₂ create ionic structures with high thermal stability, while thiocyanate promotes covalent bridging. Solvent-free synthesis under reflux conditions can yield polymorphs, characterized via differential scanning calorimetry (DSC) .

Q. Basic: What safety protocols are essential when handling this compound in synthetic workflows?

Due to its flammability and reactivity, work should occur in a fume hood with flame-resistant gloves and goggles. Storage under inert gas (N₂/Ar) prevents oxidation. Spill management requires neutralization with dilute acetic acid, followed by adsorption via inert materials (e.g., vermiculite). Waste disposal must comply with regulations for amine-containing hazardous waste .

Q. Advanced: How does ligand flexibility in this compound impact metal-ligand binding kinetics?

The ligand’s ethylene linker allows conformational adaptability, enabling rapid metal coordination. Stopped-flow spectroscopy studies show biphasic binding kinetics: fast initial chelation (k₁ ≈ 10³ M⁻¹s⁻¹) followed by slower rearrangement (k₂ ≈ 10¹ M⁻¹s⁻¹). Density functional theory (DFT) simulations correlate flexibility with lower activation energies for Ni²⁺ binding compared to rigid analogues .

Properties

IUPAC Name

2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WRXNJTBODVGDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1064580
Record name 1-Pyrrolidineethanamine
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Molecular Weight

114.19 g/mol
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CAS No.

7154-73-6
Record name 1-Pyrrolidineethanamine
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Retrosynthesis Analysis

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